Arenarol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arenarol is a natural product found in Dysidea and Dysidea arenaria with data available.

科学的研究の応用

Chemical Properties and Structure

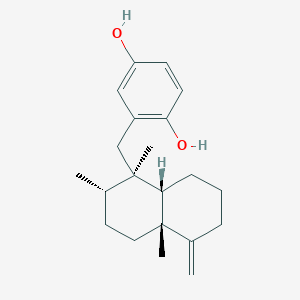

Arenarol is characterized by its unique drimane skeleton, which contributes to its biological reactivity. Its structural similarity to other bioactive compounds allows for comparative studies that enhance the understanding of its mechanisms. The compound's molecular formula is C15H24O2, and it features a complex arrangement that plays a crucial role in its interaction with biological systems.

Anti-Melanogenic Effects

This compound has been identified as a potent inhibitor of melanogenesis, which is the process responsible for melanin production in the skin. A study demonstrated that this compound significantly reduced the expression of key enzymes involved in melanin synthesis, such as tyrosinase and tyrosinase-related protein 1, in normal human melanocytes. This effect was mediated through the inhibition of endothelin-1 signaling pathways, which are crucial for melanin production .

Table 1: Summary of this compound's Anti-Melanogenic Effects

| Parameter | Observation |

|---|---|

| Tyrosinase Activity | Reduced by 50% at 3.0 μM concentration |

| MITF Expression | Significantly abrogated at 1 hour post-stimulation |

| Cell Viability | No significant reduction observed |

Cytotoxicity Against Cancer Cells

This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it has a moderate inhibitory effect on P388 lymphocytic leukemia cells, showing promise as a lead compound in anti-cancer drug development . The compound's ability to disrupt cellular signaling pathways associated with tumor growth is particularly noteworthy.

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| P388 Lymphocytic Leukemia | ~20 (lower than avarol) | |

| B16 Melanoma Cells | Not specified |

Inhibition of Protein Kinases

This compound has been shown to inhibit various protein kinases, which are critical regulators of cellular processes including growth and differentiation. This inhibition can lead to decreased proliferation of cancer cells and may provide therapeutic avenues for conditions characterized by aberrant kinase activity .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study 1 : In vitro studies using B16 melanoma cells demonstrated that treatment with this compound resulted in significant reductions in melanin production and cellular viability under stimulated conditions.

- Case Study 2 : Research on P388 leukemia cells indicated that this compound could serve as a scaffold for developing new anti-cancer agents due to its selective cytotoxicity profile.

化学反応の分析

Redox Reactivity and Quinone-Hydroquinone Interconversion

Arenarol participates in redox cycling, alternating between hydroquinone and quinone states. This property underpins its biological activity, particularly in electron-transfer processes.

-

Experimental Evidence :

Acid-Catalyzed Transformations and Rearrangements

This compound undergoes structural rearrangements under acidic conditions, often involving carbocation intermediates.

Key Reaction :

Acid treatment of avarol (structurally related to this compound) triggers a friedo-like rearrangement, forming tricyclic product 12 via carbocation intermediate 11 .

| Reaction Conditions | Outcome | Reference |

|---|---|---|

| H⁺ catalysis (e.g., HCl) | Rearrangement via 1,2-H shift and cyclization | |

| Methanol addition | Regioselective C-2 addition to quinone moieties |

-

Regioselectivity : Acid-catalyzed methanol addition favors C-2 due to angle deformations in transition states, as shown in steroidal quinone analogs .

Radical-Mediated Reactions

This compound’s quinone moiety engages in radical reactions, influencing its stability and bioactivity.

| Radical Type | Reaction Partners | Products |

|---|---|---|

| Semiquinone anion radical | Molecular oxygen (O₂) | Superoxide anion (O₂·⁻) |

| Alkyl radicals | Tetrazines (via IEDDA) | Dienophiles with >10³ M⁻¹s⁻¹ |

-

Kinetics : Electron-withdrawing groups on tetrazines accelerate IEDDA cycloadditions by lowering LUMO energy .

Addition Reactions and Regioselectivity

This compound’s electrophilic quinone core undergoes nucleophilic additions, with regioselectivity governed by substituent effects.

Example :

Methanol adds regioselectively to C-2 of a steroidal quinone analog under acidic conditions, driven by electronic and steric factors .

| Substituent | Effect on Reaction Rate |

|---|---|

| Electron-withdrawing | ↑ Rate (e.g., esters, phenols) |

| Electron-donating | ↓ Rate (e.g., methoxy groups) |

-

Solvent Effects : Aqueous environments enhance reaction rates 100–1000× compared to nonpolar solvents due to hydrophobic aggregation .

Biological Activity Linked to Reactivity

This compound’s chemical properties directly impact its biological effects:

特性

分子式 |

C21H30O2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

2-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]benzene-1,4-diol |

InChI |

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19,22-23H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20-,21+/m0/s1 |

InChIキー |

FBMAHDGTCDISLJ-PSMQTCRGSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C |

正規SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCCC2=C)C |

同義語 |

arenarol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。